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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

An In-Depth Technical Guide to the First-in-Human Studies of ACT-1004-1239

Introduction

ACT-1004-1239 is a first-in-class, potent, selective, and orally available small-molecule
antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine
receptor 3 (ACKR3).[1][2] CXCR7 is a promising drug target in immunology and oncology due
to its role in modulating the concentration of its ligands, CXCL11 and CXCL12.[3] By
antagonizing CXCR7, ACT-1004-1239 has shown potential in preclinical models for treating
inflammatory demyelinating diseases like multiple sclerosis.[1][2] This document provides a
detailed overview of the first-in-human clinical studies of ACT-1004-1239, focusing on its
mechanism of action, clinical trial design, pharmacokinetics, pharmacodynamics, and safety
profile in healthy subjects.

Mechanism of Action: CXCR7 Antagonism

CXCRY7 is an atypical chemokine receptor that binds with high affinity to the chemokines
CXCL12 (also known as SDF-1a) and CXCL11.[4][5] Unlike typical G-protein coupled
receptors, CXCR7 does not primarily signal through G-proteins but functions as a "scavenger"
receptor.[3][6] It internalizes its ligands, thereby modulating their extracellular concentrations
and creating chemokine gradients that direct cell migration.[3]

ACT-1004-1239 acts as an insurmountable antagonist at the CXCR7 receptor.[7] By blocking
the binding of CXCL12 to CXCRY7, it inhibits the receptor-mediated internalization and
clearance of CXCL12 from the plasma. This leads to a dose-dependent increase in the plasma
concentration of CXCL12, which serves as a key biomarker for target engagement.[1][3]
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Caption: Mechanism of action of ACT-1004-1239 on the CXCRY7 receptor and CXCL12.

First-in-Human Study Design

The initial clinical evaluation of ACT-1004-1239 was conducted through a randomized, double-
blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[3] The primary
objectives were to assess the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of the compound.[8] The study also integrated assessments of food
effect and absolute bioavailability.[3]

A total of 48 healthy male subjects were enrolled, with 36 receiving ACT-1004-1239 and 12
receiving a placebo.[3] The study involved six dose levels, with single oral doses ranging from
1 mg to 200 mg.[3]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b11937379?utm_src=pdf-body-img
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10367567/
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Screening of
Healthy Male Subjects
Enrollment (N=48)

Randomization (3:1)

u
ACT-1004-1239 Arm (n=36)

Single Ascending Doses Placebo Arm (n=12)
(1, 5, 10, 30, 100, 200 mg)

Serial Blood & Urine Sampling
(up to 144 hours post-dose)

Endpoints Assessed
PK/PD Analysis
(Drug, CXCL12, CXCL11 levels)

Safety & Tolerability
(AEs, Vitals, ECGs, Labs)

Click to download full resolution via product page

Caption: Workflow diagram of the first-in-human, single-ascending-dose study.

Clinical Findings: Results from the First-in-Human

Study
Safety and Tolerability

ACT-1004-1239 was found to be safe and well-tolerated in healthy male subjects up to the
highest tested single dose of 200 mg.[3][8] A subsequent multiple-ascending dose study also
found the drug to be well-tolerated up to 200 mg once daily, with no evidence of QTc interval
prolongation.[4][9]

Pharmacokinetics (PK)
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ACT-1004-1239 demonstrated rapid absorption and a dose-proportional increase in exposure
across the tested dose range.[3][8] Key pharmacokinetic parameters from the single-dose
study are summarized below.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters for ACT-1004-1239

Parameter Value Notes

Time to Max. Concentration

1.3 - 3.0 hours[3][8] For doses = 10 mg.
(Tmax)
Terminal Elimination Half-life For doses = 10 mg. Supports
17.8 - 23.6 hours[3][8] ) )
(t2) once-daily dosing.[3]
) o Determined using a 14C-
Absolute Bioavailability 53.0%[3][8] ) )
radiolabeled microtracer.[3]
Administration with food did
Food Effect No relevant effect[3][8] o
not significantly alter PK.
_ _ Essentially dose- Exposure increased
Dose Proportionality ) ) )
proportional[3][8] proportionally with the dose.

| Volume of Distribution (Vd) | 183 L[10][11] | Indicates extensive distribution into tissues. |

Pharmacodynamics (PD) and Target Engagement

Target engagement was assessed by measuring the plasma concentrations of CXCR7 ligands,
CXCL12 and CXCL11.[3] Administration of ACT-1004-1239 resulted in a dose-dependent
increase in CXCL12 plasma concentrations, with levels more than doubling compared to
baseline, confirming successful target engagement.[3][8] In contrast, plasma concentrations of
CXCL11 remained unchanged.[3]

Table 2: Pharmacodynamic Biomarker Response to ACT-1004-1239
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Caption: Logical flow from drug administration to biomarker confirmation.

Experimental Protocols
Clinical Study Conduct

The first-in-human study (NCT03869320) was a single-center, randomized, double-blind,
placebo-controlled trial.[12] Healthy male subjects underwent screening before being
randomized to receive a single oral dose of ACT-1004-1239 or a matching placebo. Doses
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were escalated across cohorts after a review of safety data from the preceding dose level.
Blood and urine samples were collected at predefined time points for up to 144 hours post-
dose for PK and PD analysis.[3] Safety monitoring included continuous recording of adverse
events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Analysis

Plasma concentrations of ACT-1004-1239 were determined using a validated analytical
method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the
specific method details are not publicly disclosed. PK parameters were calculated using non-
compartmental analysis.

Pharmacodynamic Analysis

Plasma concentrations of CXCL11 and CXCL12 were quantified using validated
immunoassays. The specific assay kits or platforms used are not detailed in the referenced
publications. The change from baseline concentrations was used to evaluate the
pharmacodynamic effect of the drug.

Absolute Bioavailability and ADME

An absorption, distribution, metabolism, and excretion (ADME) study was integrated into the
first-in-human trial using a microtracer approach.[12][13] Six subjects received a single oral
dose of 100 mg of non-radioactive ACT-1004-1239 combined with a 1 pCi microdose of 14C-
labeled ACT-1004-1239.[13] Total radioactivity in plasma, urine, and feces was measured over
240 hours using accelerator mass spectrometry (AMS), a highly sensitive technique for
quantifying low levels of radioisotopes.[13] This allowed for the determination of absolute
bioavailability and the characterization of excretion pathways. The study found that 84.1% of
the radioactive dose was recovered, with the majority excreted in the feces (69.6%) and the
remainder in the urine (14.5%).[12]

Conclusion

The first-in-human studies of ACT-1004-1239 successfully demonstrated that the drug is safe
and well-tolerated in healthy subjects at single oral doses up to 200 mg. The pharmacokinetic
profile is favorable, with rapid absorption, a half-life supportive of once-daily dosing, and no
significant food effect.[3][8] Crucially, the studies confirmed the mechanism of action through
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the dose-dependent increase in plasma CXCL12, providing clear evidence of target
engagement.[3] These comprehensive and positive results from the initial clinical trials support
the continued development of ACT-1004-1239 for the treatment of inflammatory demyelinating
diseases and other potential indications.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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